molecular formula C19H17N3O B10996333 1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-5-carboxamide

1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-5-carboxamide

Cat. No.: B10996333
M. Wt: 303.4 g/mol
InChI Key: QRBBGJYLHGIWJS-UHFFFAOYSA-N
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Description

1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-5-carboxamide is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds widely recognized for their biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-5-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Methylation: The indole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the methylated indole with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole rings, facilitated by reagents like halogens or nitro compounds under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive indole derivatives.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways and targets would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-5-carboxamide is unique due to its dual indole rings and specific substitution pattern. This structural arrangement can confer distinct biological activities and chemical reactivity compared to other indole derivatives. Its unique properties make it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

1-methyl-N-(1-methylindol-4-yl)indole-5-carboxamide

InChI

InChI=1S/C19H17N3O/c1-21-10-8-13-12-14(6-7-17(13)21)19(23)20-16-4-3-5-18-15(16)9-11-22(18)2/h3-12H,1-2H3,(H,20,23)

InChI Key

QRBBGJYLHGIWJS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NC3=C4C=CN(C4=CC=C3)C

Origin of Product

United States

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